1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as PNU-282987 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
PNU-282987 binds to the α7 nAChRs, which are located in the central nervous system and are involved in the release of neurotransmitters such as dopamine and acetylcholine. Activation of these receptors by PNU-282987 leads to an increase in the release of these neurotransmitters, which in turn enhances cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been found to have various biochemical and physiological effects, including enhancing cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for α7 nAChRs, which allows for more specific and targeted studies of these receptors. However, one limitation is that its effects may vary depending on the species being studied, as different species may have different levels of α7 nAChRs expression.
Zukünftige Richtungen
There are several future directions for the study of PNU-282987. One potential area of research is its use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Further studies are also needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of PNU-282987 involves the reaction of 3-(chloromethyl)oxolane with thiazol-4-ylmethanamine in the presence of a base, followed by the addition of (R)-2-aminopropan-2-ol. The resulting compound is then purified through column chromatography to obtain PNU-282987 in high purity.
Wissenschaftliche Forschungsanwendungen
PNU-282987 has been extensively studied for its potential use as a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including learning and memory, attention, and pain perception. PNU-282987 has been found to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)12-10(3-4-15-12)5-13-6-11-7-16-8-14-11/h7-10,12-13H,3-6H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXDASATPMNGLI-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)CNCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](CCO1)CNCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.